Cas no 896326-39-9 (2-{(4-bromophenyl)methylsulfanyl}-7-methyl-4H-pyrido1,2-a1,3,5triazin-4-one)

2-{(4-Bromophenyl)methylsulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a 4-bromobenzylthio group at the 2-position and a methyl group at the 7-position. This structure suggests potential utility in pharmaceutical or agrochemical research, particularly as an intermediate or bioactive scaffold. The bromophenyl moiety enhances reactivity for further functionalization, while the methylsulfanyl group may contribute to binding interactions in target systems. Its fused triazine-pyridine framework offers rigidity and electronic diversity, making it a candidate for structure-activity relationship studies. The compound's synthetic versatility and distinct substitution pattern support its exploration in medicinal chemistry or materials science applications.
2-{(4-bromophenyl)methylsulfanyl}-7-methyl-4H-pyrido1,2-a1,3,5triazin-4-one structure
896326-39-9 structure
Product Name:2-{(4-bromophenyl)methylsulfanyl}-7-methyl-4H-pyrido1,2-a1,3,5triazin-4-one
CAS No:896326-39-9
MF:C15H12BrN3OS
MW:362.244280815125
CID:6134501
PubChem ID:7259083
Update Time:2025-10-30

2-{(4-bromophenyl)methylsulfanyl}-7-methyl-4H-pyrido1,2-a1,3,5triazin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-{(4-bromophenyl)methylsulfanyl}-7-methyl-4H-pyrido1,2-a1,3,5triazin-4-one
    • 2-[(4-bromophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
    • SR-01000913654-1
    • 896326-39-9
    • 2-{[(4-bromophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
    • F2543-0473
    • 2-((4-bromobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
    • SR-01000913654
    • AKOS024658971
    • Inchi: 1S/C15H12BrN3OS/c1-10-2-7-13-17-14(18-15(20)19(13)8-10)21-9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3
    • InChI Key: JHQABLSYMQMBNS-UHFFFAOYSA-N
    • SMILES: N12C=C(C)C=CC1=NC(SCC1=CC=C(Br)C=C1)=NC2=O

Computed Properties

  • Exact Mass: 360.98845g/mol
  • Monoisotopic Mass: 360.98845g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 559
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 70.3Ų

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Additional information on 2-{(4-bromophenyl)methylsulfanyl}-7-methyl-4H-pyrido1,2-a1,3,5triazin-4-one

Comprehensive Overview of 2-{(4-bromophenyl)methylsulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS No. 896326-39-9)

2-{(4-bromophenyl)methylsulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one, with the CAS number 896326-39-9, is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyridotriazine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The presence of a 4-bromophenyl group and a methylsulfanyl moiety enhances its potential as a building block for drug discovery and material science applications.

In recent years, the demand for heterocyclic compounds like 2-{(4-bromophenyl)methylsulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has surged due to their role in developing novel therapeutics. Researchers are particularly interested in its structural versatility, which allows for modifications to optimize pharmacokinetic properties. The compound's bromine substituent offers a reactive site for further functionalization, making it a valuable intermediate in medicinal chemistry.

The pyridotriazine core of this compound is a hotspot for drug design, as it mimics natural purine bases, enabling interactions with biological targets. This feature aligns with current trends in targeted therapy and precision medicine, where molecules with high specificity are prioritized. Additionally, its methylsulfanyl group contributes to lipophilicity, a critical factor in drug absorption and bioavailability.

From an industrial perspective, 896326-39-9 is explored for its potential in agrochemical formulations. Its unique structure may offer pest-resistant properties, addressing global challenges like crop protection and sustainable agriculture. This aligns with the growing emphasis on green chemistry and eco-friendly pesticides, topics frequently searched in academic and industrial forums.

Analytical studies of 2-{(4-bromophenyl)methylsulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one often employ advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its purity and structural integrity. These methods are crucial for ensuring reproducibility in research, a key concern for scientists and manufacturers alike.

In summary, CAS No. 896326-39-9 represents a promising candidate for multiple applications, bridging gaps between chemical innovation and real-world solutions. Its relevance to drug development, material science, and agrochemical research ensures its continued prominence in scientific literature and industrial pipelines.

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